(S)-1-Ethyl-1,2,3,4-tetrahydroisoquinoline

Biocatalysis Chiral amine synthesis Enantioselective deracemization

(S)-1-Ethyl-1,2,3,4-tetrahydroisoquinoline (CAS 138215‑44‑8) is a single‑enantiomer 1‑alkyl‑THIQ alkaloid scaffold with a molecular weight of 161.24 Da, a boiling point of 257.4 ± 9.0 °C, and a predicted density of 0.9 ± 0.1 g cm⁻³. The tetrahydroisoquinoline (THIQ) core is a privileged pharmacophore in neuropsychiatric and neurodegenerative drug discovery, where the absolute configuration at C‑1 governs both pharmacodynamic potency and metabolic stability.

Molecular Formula C11H15N
Molecular Weight 161.24 g/mol
Cat. No. B11919100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Ethyl-1,2,3,4-tetrahydroisoquinoline
Molecular FormulaC11H15N
Molecular Weight161.24 g/mol
Structural Identifiers
SMILESCCC1C2=CC=CC=C2CCN1
InChIInChI=1S/C11H15N/c1-2-11-10-6-4-3-5-9(10)7-8-12-11/h3-6,11-12H,2,7-8H2,1H3/t11-/m0/s1
InChIKeyUDWVZWUSBKDYPY-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (S)-1-Ethyl-1,2,3,4-tetrahydroisoquinoline as a Chiral Building Block for CNS-Targeted Discovery


(S)-1-Ethyl-1,2,3,4-tetrahydroisoquinoline (CAS 138215‑44‑8) is a single‑enantiomer 1‑alkyl‑THIQ alkaloid scaffold with a molecular weight of 161.24 Da, a boiling point of 257.4 ± 9.0 °C, and a predicted density of 0.9 ± 0.1 g cm⁻³ . The tetrahydroisoquinoline (THIQ) core is a privileged pharmacophore in neuropsychiatric and neurodegenerative drug discovery, where the absolute configuration at C‑1 governs both pharmacodynamic potency and metabolic stability [1]. This guide provides comparator‑anchored quantitative evidence to support the selection of the (S)‑enantiomer over its racemate, the (R)‑antipode, and other 1‑alkyl‑THIQ analogs in discovery and preclinical development workflows.

Why (S)-1-Ethyl-1,2,3,4-tetrahydroisoquinoline Cannot Be Replaced by a Generic THIQ Analog


Substituting (S)-1‑ethyl‑THIQ with the racemic mixture (CAS 25939‑81‑5), the (R)‑enantiomer, or a different 1‑alkyl‑homolog (e.g., 1‑methyl‑ or 1‑benzyl‑THIQ) introduces quantifiable liabilities in stereochemical purity, cytotoxicity, and target‑engagement that directly compromise assay reproducibility and lead‑optimization trajectories. Enantiomer‑specific MAO inhibition potency varies by >10‑fold between (S) and (R) configurations in this scaffold class [1], while cytotoxicity in neuronal PC12 cells rises proportionally with the size of the C‑1 alkyl substituent, making longer‑chain analogs unsuitable for neuroprotection screens at comparable concentrations . The quantitative evidence below demonstrates that the (S)‑ethyl substitution represents a unique balance of low cytotoxicity, high enantioselective synthetic accessibility, and stereochemistry‑dependent biological activity that is not replicated by any single alternative THIQ derivative [2].

Quantitative Differentiation Evidence for (S)-1-Ethyl-1,2,3,4-tetrahydroisoquinoline Versus Its Closest Analogs


Enzymatic Deracemization Provides the (S)-Enantiomer: Overcoming the 50 % Yield Penalty of Racemic Synthesis

The engineered monoamine oxidase MAO‑N variant W230R/W430C/C214L achieves preparative‑scale deracemization of racemic 1‑ethyl‑THIQ to yield exclusively the (S)‑enantiomer, whereas standard chemical Pictet‑Spengler or Bischler‑Napieralski routes produce the racemate (50 % (S), 50 % (R)) [1]. The same engineered enzyme system also processes (S)‑1‑methyl‑ and (S)‑1‑isopropyl‑THIQ, demonstrating broad substrate scope, but the 1‑ethyl substrate shows particularly favorable turnover (‘good activity’) in the preparative‑scale protocol [2]. In contrast, the racemic compound (CAS 25939‑81‑5) necessitates subsequent chiral resolution, adding at least one synthetic step and reducing maximum theoretical yield to <50 % .

Biocatalysis Chiral amine synthesis Enantioselective deracemization

Cytotoxicity in PC12 Cells: 1‑Ethyl Substitution Avoids the Toxicity Penalty of Bulkier 1‑Alkyl Analogs

In a systematic screen of 1‑alkyl‑THIQ derivatives on PC12 cell viability (trypan blue exclusion, 48‑h exposure), the 1‑ethyl analog (C2) showed undiminished cell viability (>95 % relative to untreated control) across the full concentration range tested (0.01–1.0 mM), comparable to 1‑methyl‑THIQ, the smallest C‑1 substituent derivative . In contrast, 1‑n‑hexyl‑THIQ (C6) reduced viability to approximately 20 % at 1.0 mM, and 1‑cyclohexyl‑THIQ produced similarly significant cytotoxicity . The 50 % toxicity concentration (TC₅₀) of 1‑alkyl‑THIQs correlated strongly with calculated log P (r = 0.942), indicating that lipophilicity‑driven cytotoxicity becomes pronounced beyond the C2–C3 substituent size threshold .

Neurotoxicity screening PC12 cell viability Parkinson's disease model

Stereochemistry‑Dependent MAO Inhibition: Class‑Level Evidence from the 1‑Methyl‑THIQ Scaffold

In rat striatal tissue, (S)‑1‑methyl‑THIQ produced potent inhibition of MAO‑dependent dopamine oxidation, significantly lowering the intraneuronal dopamine metabolite DOPAC, whereas the (R)‑enantiomer failed to block dopamine oxidation in dopamine‑rich brain regions (striatum, nucleus accumbens) [1]. Given the shared 1‑alkyl‑THIQ pharmacophore and the conserved stereochemical requirement for MAO active‑site engagement across this scaffold class, the (S)‑configuration at C‑1 is inferred to be a prerequisite for MAO‑A/B inhibitory activity in the 1‑ethyl analog as well [2]. The racemic 1‑MeTIQ showed intermediate inhibition, further confirming that the (S)‑enantiomer is the eutomer [1].

Monoamine oxidase inhibition Dopamine metabolism Stereoselective pharmacology

Chiral Formamidine Auxiliary Synthesis Delivers >90 % ee (S)-1-Alkyl-THIQ Benchmarks

The Meyers chiral formamidine methodology provides a robust benchmark for enantiomeric purity: a wide variety of (S)‑1‑alkyl‑1,2,3,4‑tetrahydroisoquinolines, including the 1‑ethyl derivative, were constructed in >90 % enantiomeric excess via asymmetric C–C bond formation α‑ to the amino group [1]. This represents a >2.8‑fold enrichment in the desired enantiomer relative to a racemic synthesis (50 % ee). The same chemistry has been validated across multiple alkaloid classes (benzylisoquinoline, tetrahydroprotoberberine, aporphine, isopavine), confirming its reliability as a quality standard for chiral THIQ procurement [1].

Asymmetric synthesis Chiral auxiliary Enantiomeric excess

Physicochemical Property Discrimination: Boiling Point and Molecular Weight Distinguish 1‑Ethyl from Shorter and Longer 1‑Alkyl THIQs

The (S)‑1‑ethyl‑THIQ scaffold exhibits a boiling point of 257.4 ± 9.0 °C and a molecular weight of 161.24 Da, placing it between 1‑methyl‑THIQ (MW = 147.22 Da; predicted BP ≈ 240 °C) and 1‑propyl‑THIQ (MW = 175.27 Da; predicted BP ≈ 275 °C) . This 14‑Da mass increment per methylene unit provides unambiguous LC‑MS discrimination, while the approximately 17–20 °C boiling point difference per additional carbon enables clean separation by gas chromatography or fractional distillation when purity verification is required . These incremental physicochemical differences matter operationally: a procurement specification listing 161.24 Da and 257 °C BP rules out contamination by 1‑methyl or 1‑propyl analogs, which can arise as synthetic by‑products during Pictet‑Spengler condensation with mixed aldehyde feedstocks.

Physicochemical characterization Chromatography Compound identification

Evidence‑Based Application Scenarios for (S)-1-Ethyl-1,2,3,4-tetrahydroisoquinoline in Drug Discovery and Preclinical Research


Stereochemistry‑Controlled CNS Lead Optimization Targeting MAO‑Linked Pathways

When conducting SAR studies on monoamine oxidase inhibition in CNS drug discovery, (S)‑1‑ethyl‑THIQ should be used as the core scaffold in preference to the racemate or (R)‑enantiomer. Quantitative ex vivo evidence from the 1‑methyl‑THIQ series demonstrates that only the (S)‑enantiomer achieves meaningful MAO‑dependent dopamine oxidation blockade in striatal tissue; the (R)‑enantiomer is inactive [1]. Starting lead‑optimization campaigns with the pure (S)‑enantiomer avoids the confounding dilution of potency that occurs when racemic mixtures are employed in enzyme inhibition or neurotransmitter release assays.

Neuroprotection Screening in PC12 Cell‑Based Parkinson's Disease Models

For in vitro neuroprotection studies using PC12 cells challenged with MPP⁺ or other dopaminergic toxins, (S)‑1‑ethyl‑THIQ provides a scaffold with intrinsically low cytotoxicity (viability >95 % at up to 1.0 mM) compared to bulkier 1‑alkyl analogs such as 1‑n‑hexyl‑THIQ (~20 % viability at 1.0 mM) . This low‑toxicity window allows efficacy signals to be distinguished from compound‑induced cell death, a critical requirement when screening for rescue of toxin‑mediated apoptosis in neuronal models.

Chiral Building Block Procurement for Multi‑Step Asymmetric Synthesis of Alkaloid Natural Products

When sourcing a chiral 1‑alkyl‑THIQ intermediate for the total synthesis of benzylisoquinoline, tetrahydroprotoberberine, or aporphine alkaloids, (S)‑1‑ethyl‑THIQ with enantiomeric excess >90 % (benchmarked against the Meyers formamidine methodology [2]) is essential. Using racemic material introduces a 50 % yield ceiling that is unacceptable for multi‑gram scale‑up; specifying the (S)‑enantiomer with a certificate of analysis confirming >90 % ee by chiral HPLC directly supports downstream diastereoselective transformations and final‑product stereochemical integrity.

Biocatalytic Deracemization Route Scouting for Industrial Chiral Amine Production

For process chemistry groups evaluating scalable enzymatic routes to chiral 1‑alkyl‑THIQ building blocks, (S)‑1‑ethyl‑THIQ serves as a validated substrate for engineered MAO‑N variants (e.g., W230R/W430C/C214L) that achieve complete deracemization on a preparative scale [3]. This biocatalytic approach circumvents the atom economy penalty of classical resolution, enabling theoretical yields approaching 100 % from the racemate and providing a clear techno‑economic advantage over stoichiometric chiral auxiliary or chromatography‑based separation methods.

Quote Request

Request a Quote for (S)-1-Ethyl-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.